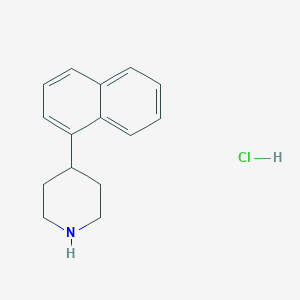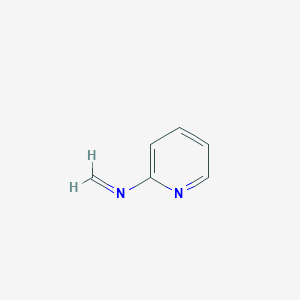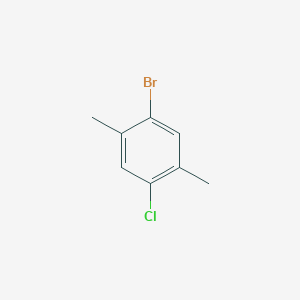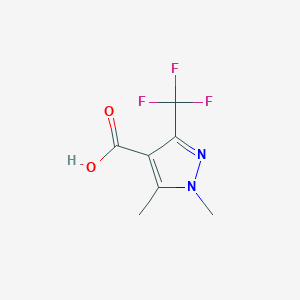
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H7F3N2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular weight of “1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is 164.13 . The InChI code for this compound is 1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 .Physical And Chemical Properties Analysis
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized using various techniques. For instance, Liu et al. (2016) detailed the synthesis of a related compound by condensation, which showed inhibition of cancer cell line proliferation (Liu et al., 2016).
Crystal Structure Determination
The crystal structures of such compounds are often determined to understand their physical and chemical properties. Research by Viveka et al. (2016) focused on the structural and spectral analysis of a similar pyrazole-4-carboxylic acid derivative (Viveka et al., 2016).
Biological and Pharmacological Studies
- Cancer Research: Some derivatives of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been investigated for their potential in cancer treatment. Liu et al. (2016) synthesized a compound that exhibited effective inhibition against certain cancer cell lines (Liu et al., 2016).
Chemical Properties and Reactions
Hydrogen Bonding and Molecular Interactions
The chemical behavior, including hydrogen bonding and molecular interactions of pyrazole derivatives, has been extensively studied. For example, Asma et al. (2018) explored the hydrogen bonding in 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives (Asma et al., 2018).
Functionalization Reactions
Research by Yıldırım et al. (2005) and Yıldırım et al. (2006) focused on the functionalization reactions of pyrazole carboxylic acid derivatives, providing insights into their chemical reactivity and potential applications (Yıldırım et al., 2005), (Yıldırım et al., 2006).
Material Science and Coordination Chemistry
Coordination Complexes
The ability of pyrazole-4-carboxylic acid derivatives to form coordination complexes with metals has been investigated. Jacimovic et al. (2015) synthesized and characterized novel complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand (Jacimovic et al., 2015).
Crystal Structures of Complexes
Radi et al. (2015) studied the crystal structures of mononuclear coordination complexes formed from pyrazole-dicarboxylate acid derivatives, highlighting the versatility of these compounds in forming structured materials (Radi et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)11-12(3)2/h1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPOCQCAAYPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

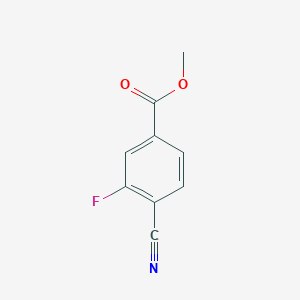


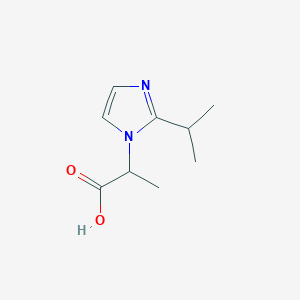

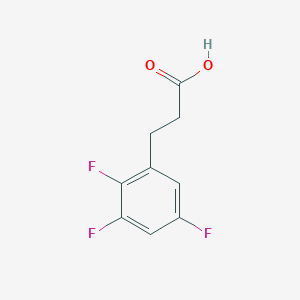
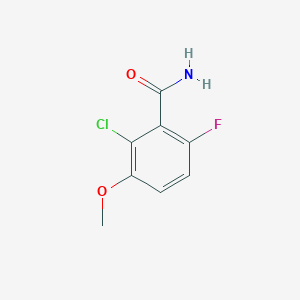
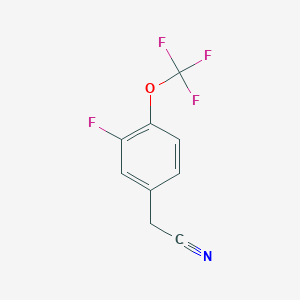
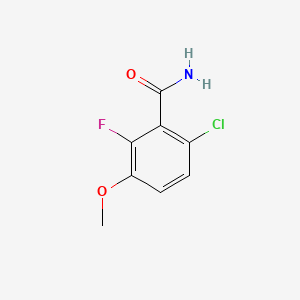
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)
